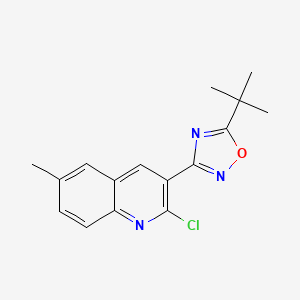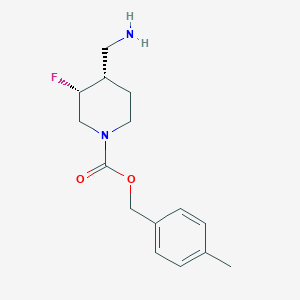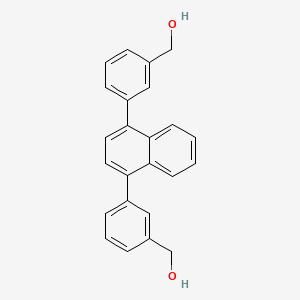
(Naphthalene-1,4-diylbis(3,1-phenylene))dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Naphthalene-1,4-diylbis(3,1-phenylene))dimethanol is a polycyclic aromatic hydrocarbon with the molecular formula C24H20O2 and a molecular weight of 340.41 g/mol This compound is characterized by its unique structure, which consists of a naphthalene core linked to phenylene groups, each bearing a methanol functional group
Méthodes De Préparation
The synthesis of (Naphthalene-1,4-diylbis(3,1-phenylene))dimethanol typically involves the reaction of 1-iodonaphthalene with a phenylene derivative in the presence of a palladium catalyst such as PdCl2(PPh3)2 and triphenylphosphine (PPh3) under an argon atmosphere . The reaction is carried out in a solvent like tetrahydrofuran (THF) with triethylamine (Et3N) as a base. This method ensures the formation of the desired product with high yield and purity.
Analyse Des Réactions Chimiques
(Naphthalene-1,4-diylbis(3,1-phenylene))dimethanol undergoes various chemical reactions, including:
Oxidation: The methanol groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding hydrocarbon derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Naphthalene-1,4-diylbis(3,1-phenylene))dimethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of (Naphthalene-1,4-diylbis(3,1-phenylene))dimethanol involves its interaction with molecular targets through its aromatic rings and methanol groups. These interactions can lead to changes in the electronic properties of the compound, affecting its reactivity and stability. The pathways involved include electron transfer processes and the formation of hydrogen bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to (Naphthalene-1,4-diylbis(3,1-phenylene))dimethanol include:
1,4-Bis(naphthalen-1-ylethynyl)benzene: Another polycyclic aromatic hydrocarbon with similar structural features but different functional groups.
1,4-Di(naphthalen-1-yl)benzene: Lacks the methanol groups, leading to different chemical properties and applications.
Naphthalene-1,4-diylbis(phenylmethanol): Similar structure but with different substitution patterns on the aromatic rings.
Propriétés
Formule moléculaire |
C24H20O2 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
[3-[4-[3-(hydroxymethyl)phenyl]naphthalen-1-yl]phenyl]methanol |
InChI |
InChI=1S/C24H20O2/c25-15-17-5-3-7-19(13-17)21-11-12-22(24-10-2-1-9-23(21)24)20-8-4-6-18(14-20)16-26/h1-14,25-26H,15-16H2 |
Clé InChI |
FQNXESZEPLIJIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2C3=CC=CC(=C3)CO)C4=CC=CC(=C4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


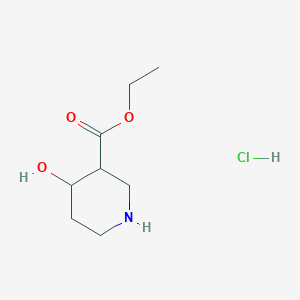
![6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B12995973.png)
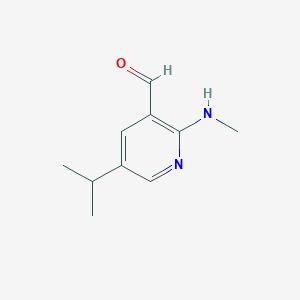
![N-Isopropyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B12995984.png)
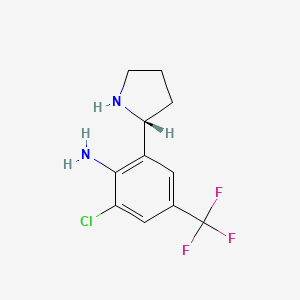
![6-Benzyl-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12995992.png)
![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12995996.png)
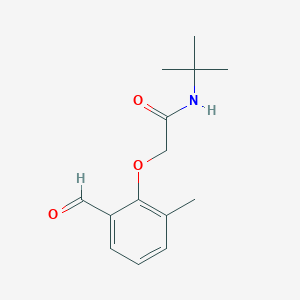
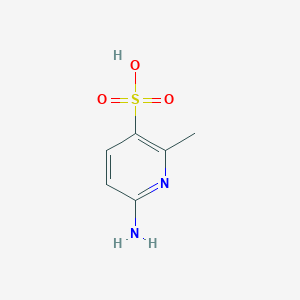
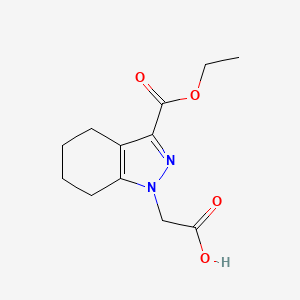
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12996009.png)

